Doxazosin hydrochloride

Benign Prostatic Hyperplasia Alpha-1 Blockers Comparative Efficacy

Doxazosin hydrochloride is a quinazoline-derived, non-selective alpha-1 adrenoceptor antagonist that exhibits high-affinity binding to the α1A, α1B, and α1D receptor subtypes (Ki values: 3.16 nM, 1 nM, and 3.98 nM, respectively). This compound is a racemic mixture of (-) and (+) enantiomers and is widely utilized as both an antihypertensive agent and for the symptomatic management of benign prostatic hyperplasia (BPH).

Molecular Formula C23H26ClN5O5
Molecular Weight 487.9 g/mol
CAS No. 105314-71-4
Cat. No. B1139612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin hydrochloride
CAS105314-71-4
Synonyms[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone hydrochloride
Molecular FormulaC23H26ClN5O5
Molecular Weight487.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
InChIKeyAQAZIYFEPYHLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxazosin Hydrochloride (CAS 105314-71-4) Procurement Guide: Alpha-1 Adrenoceptor Antagonist Technical Specification


Doxazosin hydrochloride is a quinazoline-derived, non-selective alpha-1 adrenoceptor antagonist that exhibits high-affinity binding to the α1A, α1B, and α1D receptor subtypes (Ki values: 3.16 nM, 1 nM, and 3.98 nM, respectively) [1]. This compound is a racemic mixture of (-) and (+) enantiomers and is widely utilized as both an antihypertensive agent and for the symptomatic management of benign prostatic hyperplasia (BPH) [2]. Its long elimination half-life enables once-daily dosing, a key differentiator from earlier-generation short-acting analogs [3].

Why Doxazosin Hydrochloride (CAS 105314-71-4) Cannot Be Substituted with In-Class Analogs


Within the alpha-1 adrenoceptor antagonist class, critical differences in pharmacokinetic profile, receptor subtype selectivity, and clinical efficacy endpoints preclude simple generic substitution. For instance, while doxazosin and terazosin share non-subtype selectivity, meta-analyses reveal doxazosin provides superior symptom improvement in BPH (IPSS reduction of -3.67 vs. -3.37 for terazosin and -2.07 for tamsulosin) [1]. Furthermore, doxazosin's extended half-life (~22 hours) offers a distinct dosing advantage over short-acting analogs like prazosin (2.5 hours), directly impacting patient adherence [2]. Additionally, head-to-head clinical studies demonstrate that doxazosin significantly improves metabolic parameters (e.g., lipid profile) compared to tamsulosin, a feature not uniformly present across the class [3]. These quantitative distinctions in efficacy, duration of action, and metabolic impact underscore the necessity for precise compound selection in both research and clinical procurement contexts.

Doxazosin Hydrochloride (CAS 105314-71-4) Quantitative Differentiation Evidence


Superior BPH Symptom Improvement and Flow Rate Versus Tamsulosin and Terazosin

In a network meta-analysis of 124 RCTs comparing alpha-blockers for BPH, doxazosin demonstrated a greater mean reduction in International Prostate Symptom Score (IPSS) and a larger improvement in peak urinary flow rate (Qmax) compared to tamsulosin, alfuzosin, and terazosin [1].

Benign Prostatic Hyperplasia Alpha-1 Blockers Comparative Efficacy

Beneficial Metabolic Profile in Head-to-Head Comparison with Tamsulosin

A 12-week prospective head-to-head clinical study compared doxazosin (4-8 mg/day) directly with tamsulosin (0.4 mg/day). The doxazosin group showed significant intragroup reductions in systolic blood pressure, diastolic blood pressure, total cholesterol, and HbA1c, whereas no significant changes were observed in the tamsulosin group [1]. Intergroup analysis confirmed a significant advantage for doxazosin in reducing total cholesterol and LDL-C.

Metabolic Syndrome Lipid Profile Alpha-1 Blocker Comparison

Extended Elimination Half-Life Enabling Once-Daily Dosing Versus Prazosin

Doxazosin exhibits a significantly prolonged elimination half-life compared to the prototype alpha-1 blocker prazosin. This pharmacokinetic property underpins its suitability for once-daily dosing, which is a critical factor in long-term treatment adherence [1] [2].

Pharmacokinetics Dosing Convenience Adherence

Demonstrated Functional Uroselectivity Over Terazosin in Preclinical Models

In conscious male rat models, doxazosin demonstrates a degree of functional uroselectivity not observed with terazosin. Doxazosin reduced urethral pressure at a dose (30 μg/kg i.v.) lower than that required to reduce blood pressure (100 μg/kg i.v.) [1]. In contrast, terazosin did not decrease urethral pressure at doses that significantly decreased blood pressure [1].

Uroselectivity Preclinical Pharmacology BPH Models

Absence of 5-HT1A Receptor Affinity Distinct from Tamsulosin and Silodosin

A key pharmacological distinction exists between doxazosin and the newer alpha-1A selective antagonists (tamsulosin, silodosin). Doxazosin, along with terazosin and alfuzosin, does not possess high affinity for the 5-HT1A serotonin receptor [1]. In contrast, tamsulosin, silodosin, and LDT5 exhibit high affinity for the 5-HT1A receptor (Ki around 5-10 nM), behaving as antagonists at this site [1].

Off-Target Effects Serotonin Receptor Selectivity Profile

Strategic Procurement Applications for Doxazosin Hydrochloride (CAS 105314-71-4)


Preclinical BPH/Urology Studies Requiring Functional Uroselectivity

For in vivo studies investigating lower urinary tract symptoms or benign prostatic hyperplasia, doxazosin hydrochloride offers a distinct advantage over terazosin due to its demonstrated functional uroselectivity in conscious rat models. Doxazosin reduces urethral pressure at doses lower than those affecting blood pressure, a separation not observed with terazosin, making it a superior reference compound for target engagement studies [5].

Longitudinal Metabolic Studies with Concomitant Cardiovascular Assessment

Doxazosin hydrochloride is the preferred alpha-1 antagonist for preclinical or clinical studies evaluating metabolic parameters alongside blood pressure control. Direct comparative evidence shows doxazosin significantly lowers total cholesterol and LDL-C compared to tamsulosin [5]. Its extended half-life also ensures stable pharmacokinetics during once-daily dosing protocols, reducing variability in metabolic readouts [6].

Structural Biology and Cryo-EM Studies of Alpha-1A Adrenoceptor

Doxazosin hydrochloride serves as a validated tool compound for structural studies of the α1A-adrenoceptor. Recent cryo-EM structures have resolved doxazosin in complex with α1AAR, providing a molecular basis for antagonist recognition. This makes doxazosin an essential reference standard for structure-based drug design and molecular pharmacology investigations of GPCR-ligand interactions [5].

Investigational Studies in PTSD and Alcohol Use Disorder (AUD)

For research programs exploring noradrenergic modulation in PTSD or alcohol use disorder, doxazosin hydrochloride offers a clear advantage over the short-acting alternative prazosin. Its once-daily dosing regimen, supported by a 22-hour half-life, facilitates better adherence in longitudinal clinical trials and reduces the complexity of study protocols [5]. Clinical studies have already demonstrated promise in reducing PTSD symptoms and alcohol consumption with this compound [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxazosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.